N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide is a chemical compound that belongs to the class of cyanoacetamides, characterized by the presence of a benzoxazole moiety. The compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and materials science. Its molecular formula is , with a molecular weight of approximately g/mol. The compound is recognized for its structural features, which may contribute to its biological activity and chemical reactivity.
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide can be approached through several methods, including traditional heating and modern techniques such as microwave irradiation and ultrasound-assisted synthesis. These methods aim to optimize yield and reduce reaction times.
The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide, with catalysts or dehydrating agents employed to drive the reaction toward completion. The purification of the product usually follows through recrystallization or chromatography techniques to ensure high purity levels.
The molecular structure of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide features a benzoxazole ring attached to a phenyl group at the para position, along with a cyanoacetamide functional group. The arrangement of these groups contributes to the compound's unique properties.
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide can participate in various chemical reactions:
Common reagents for these reactions include halogens for substitution, lithium aluminum hydride for reduction, and various oxidizing agents like potassium permanganate for oxidation.
The mechanism of action for N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide is primarily related to its interactions at the molecular level within biological systems. The benzoxazole moiety may facilitate binding to biological targets due to its planar structure and potential for π-stacking interactions.
Research indicates that compounds with similar structures exhibit significant biological activities, including anticancer properties and antimicrobial effects. This suggests that N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide may also possess similar therapeutic potentials.
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide has potential applications in several scientific fields:
The benzoxazole ring system confers distinctive advantages in molecular design:
Table 1: Antifungal Activity of Benzoxazole Derivatives Against Plant Pathogens
Compound | Fusarium solani | Colletotrichum gloeosporioides | Mycosphaerella melonis | Alternaria brassicae |
---|---|---|---|---|
4ac | 52% | 61% | 68% | 54% |
4bc | 58% | 67% | 72% | 49% |
4ah | 32% | 41% | 76.4% | 28% |
Thiophanate-methyl (Control) | 100% | 100% | 100% | 100% |
Data adapted from antifungal screening at 100 μg/mL using poisoned food technique [6]
Notably, anticancer applications are exemplified by benzothiazole-acetamide hybrids (structural analogs to cyanoacetamides), which inhibit monoacylglycerol lipase (MAGL) with IC₅₀ values of 6.5–9 nM. These compounds demonstrate nanomolar cytotoxicity against breast cancer cell lines (GI₅₀ 23.8–37.1 nM in MDA-MB-468 and MCF7) through induction of apoptosis and ceramide accumulation [8].
The cyanoacetamide functional group (–NH–C(=O)–CH₂–C≡N) introduces critical pharmacophoric elements:
Table 2: Molecular Descriptors of Key Benzoxazole-Cyanoacetamide Compounds
Parameter | N-[4-(Benzoxazol-2-yl)phenyl]-2-cyanoacetamide | N-[3-(Benzoxazol-2-yl)phenyl]-2-[4-isopropylphenoxy]acetamide |
---|---|---|
Molecular Weight | 277.28 g/mol | 386.45 g/mol |
Formula | C₁₆H₁₁N₃O₂ | C₂₄H₂₂N₂O₃ |
logP | 2.74 (calc.) | 6.15 |
H-Bond Acceptors | 5 | 5 |
H-Bond Donors | 1 | 1 |
Rotatable Bonds | 4 | 7 |
Synthetic Purity | >95% (commercial) | >99% (pharma grade) |
Data compiled from supplier specifications and computational analysis [1] [3] [4]
SAR analyses demonstrate that para-substitution on the phenyl bridge (as in N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide) enhances antifungal potency over meta-substituted analogs by optimizing molecular planarity. Conversely, ortho-substitution induces steric hindrance, reducing binding affinity by >50% [6].
Despite promising bioactivity, significant research gaps persist:
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: